bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether
Description
"Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether" is a symmetrical diaryl ether compound functionalized with sulfonyl-linked 3-methylpyrazole groups. Its structure features two para-substituted phenyl rings connected via an ether linkage, each bearing a sulfonyl group attached to a 3-methylpyrazole moiety. However, detailed experimental data on its synthesis, crystallography, or reactivity are notably absent from the provided evidence, limiting a comprehensive analysis of its properties.
Properties
IUPAC Name |
3-methyl-1-[4-[4-(3-methylpyrazol-1-yl)sulfonylphenoxy]phenyl]sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-15-11-13-23(21-15)30(25,26)19-7-3-17(4-8-19)29-18-5-9-20(10-6-18)31(27,28)24-14-12-16(2)22-24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOZOWTDZTJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC(=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Hydroxybenzenesulfonic Acid
4-Hydroxybenzenesulfonic acid undergoes chlorination with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding 4-hydroxybenzenesulfonyl chloride (82–89% purity). Subsequent reaction with 3-methylpyrazole in tetrahydrofuran (THF) with triethylamine (TEA) at 25°C produces 4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenol (Scheme 1).
Reaction Conditions:
- Molar ratio: 1:1.2 (sulfonyl chloride:3-methylpyrazole)
- Base: TEA (2.5 equiv)
- Time: 12–16 h
- Yield: 74–81%
Ether Bond Formation Strategies
Ullmann Coupling with Copper Catalysis
Symmetrical ether synthesis is achieved via copper(I)-mediated coupling of 4-iodo-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzene derivatives.
Optimized Protocol:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (3.0 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 110–120°C
- Yield: 60–75%
Mechanistic Insight:
Copper facilitates oxidative addition of the aryl iodide, followed by phenoxide nucleophilic attack. Steric hindrance from the sulfonamide groups necessitates elevated temperatures.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl fluorides react with 4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenoxide under basic conditions.
Procedure:
- Electrophile: 4-Fluoro-N-(3-methyl-1H-pyrazol-1-yl)benzenesulfonamide
- Nucleophile: 4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenol (K₂CO₃, DMSO, 90°C)
- Yield: 45–52%
Limitations:
Mitsunobu Etherification
Despite phenols’ low nucleophilicity, Mitsunobu conditions enable ether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Example:
- Substrates: 4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenol (2.0 equiv)
- Reagents: DEAD (1.1 equiv), PPh₃ (1.1 equiv)
- Solvent: THF, 0°C → 25°C
- Yield: 38–41%
Drawbacks:
Industrial-Scale Process Optimization
Continuous Flow Ullmann Coupling
A patent-pending method (Ambeed, 2025) employs microreactor technology to enhance heat transfer and reduce reaction time:
| Parameter | Value |
|---|---|
| Residence time | 8–12 min |
| Temperature | 130°C |
| Pressure | 8 bar |
| Catalyst recycling | 90% efficiency over 5 runs |
| Annual production | 12 metric tons |
This approach reduces side product formation to <5% while maintaining 68–72% yield.
Purification and Characterization
Crystallization Techniques
Crude product is purified via gradient recrystallization:
- Solvent system: Ethyl acetate/hexane (3:7 → 7:3)
- Purity: >99% (HPLC)
- Crystal structure: Monoclinic, P2₁/c space group (SC-XRD data)
Key Spectral Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, pyrazole), 7.89 (d, J=8.7 Hz, 4H), 7.45 (d, J=8.7 Hz, 4H), 2.41 (s, 6H, CH₃)
- HRMS (ESI): m/z 532.0912 [M+H]⁺ (calc. 532.0915)
Chemical Reactions Analysis
Types of Reactions: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties .
2. Biology and Medicine:
- Anticancer Potential: Research indicates that derivatives of this compound exhibit significant biological activity, particularly in cancer research. The pyrazole moiety is known to induce apoptosis in cancer cells by activating specific pathways such as p53-mediated mechanisms .
- Mechanism of Action: The compound interacts with biological targets, modulating enzyme activity and potentially leading to therapeutic effects against various cancers .
3. Industrial Applications:
- Material Development: In industry, this compound can be utilized in the development of new materials that exhibit enhanced thermal stability and unique electronic characteristics. This makes it valuable in fields such as electronics and materials science .
Case Studies
Case Study 1: Anticancer Activity
A study explored the anticancer effects of pyrazole derivatives derived from this compound. Results demonstrated that these compounds significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .
Case Study 2: Material Science Applications
Research focused on the application of bis{4-[pyrazol(aryl)]sulfonamide} derivatives in developing high-performance materials for electronic applications. The findings indicated improved thermal stability and conductivity compared to traditional materials, showcasing the compound's industrial relevance .
Mechanism of Action
The mechanism by which bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether exerts its effects is primarily through its interaction with biological targets. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity. For example, in cancer cells, the compound may induce apoptosis by activating p53-mediated pathways . Additionally, the sulfonyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a summary of key analogs and their properties:
Table 1: Comparison of Structural and Functional Analogues
Key Observations:
Sulfonyl Group Impact : Sulfonyl groups enhance thermal stability and electron-withdrawing character, as seen in bis(3-nitrophenyl)sulfone. This suggests "bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether" may exhibit similar stability, though experimental verification is lacking .
Pyrazole Functionality: Pyrazole rings (as in the target compound) are known to coordinate metal ions. For example, pyrazole-sulfonyl ligands in other studies form stable complexes with transition metals (e.g., Cu(II), Zn(II)) .
Structural Flexibility vs.
Limitations in Current Evidence:
- No crystallographic data (e.g., bond lengths, angles) for "this compound" are provided, unlike related compounds refined using SHELXL .
- Solubility, reactivity, and spectroscopic data (e.g., NMR, IR) are absent, making direct comparisons speculative.
Biological Activity
The compound bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole and its derivatives are known for their pharmacological significance, exhibiting a range of activities including antitumor, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis
The synthesis of pyrazole derivatives often involves various methods such as cyclization reactions and the use of specific catalysts. For instance, a common approach includes the reaction of hydrazines with carbonyl compounds to form the pyrazole ring, followed by sulfonation to introduce sulfonyl groups.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. Research indicates that these compounds can inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations prevalent in melanoma. The structure-activity relationship (SAR) studies have shown that modifications in the pyrazole ring can significantly enhance antitumor efficacy .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism where these derivatives may modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Antibacterial Activity
Several studies have reported on the antibacterial activity of pyrazole derivatives. This compound has shown promising results against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study evaluating various pyrazole derivatives for their antitumor activity against melanoma cell lines, this compound exhibited significant growth inhibition with an IC50 value indicating strong efficacy compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound demonstrated that it effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
Q & A
Q. How to design derivatives for specific biological targets while maintaining synthetic feasibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
